Sitsirikine

Descripción

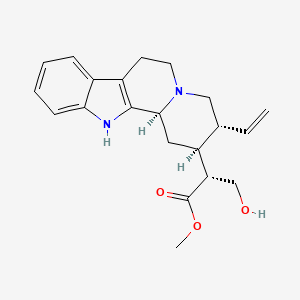

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (2R)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,13,16-17,19,22,24H,1,8-12H2,2H3/t13-,16-,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKCGXVOATXMRM-UHEFJODHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Stereochemical Characterization of Sitsirikine

Initial Structural Assignment Methodologies

The initial determination of the chemical structures of sitsirikine, along with the related new alkaloids dihydrothis compound and isothis compound (B207786), was a significant focus of early research. researchgate.netcapes.gov.br These alkaloids were identified as members of the corynantheine (B231211) class. capes.gov.br The structural elucidation was accomplished through a combination of chemical and spectroscopic methods available at the time, which laid the groundwork for more detailed stereochemical studies. capes.gov.brcapes.gov.brupenn.edu Mass spectrometry was a key analytical tool in these early investigations, providing valuable information about the molecular weight and fragmentation patterns of these indole (B1671886) alkaloids. capes.gov.bracs.org

Stereochemical Determinants and Isomers of this compound

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of the chemical identity and biological function of molecules like this compound. nptel.ac.in Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. nptel.ac.inkhanacademy.org

The stereochemistry of this compound and its isomers has been a subject of detailed investigation. The relative and absolute configurations of the chiral centers in these molecules determine their unique properties. mit.edu The elucidation of these stereochemical details has been essential for distinguishing between the various isomers. upenn.eduresearchgate.net

Dihydrothis compound is a closely related alkaloid whose structure was elucidated alongside this compound. researchgate.netcapes.gov.br It is a vasorelaxant agent, and its structure has been fully assigned. rsc.org The structural analysis of dihydrothis compound N-oxide has also been reported, with its molecular formula determined as C21H28N2O4 based on mass spectrometry data. researchgate.net

Isothis compound is another key isomer isolated along with this compound. researchgate.netcapes.gov.br The investigation into isothis compound has also included its epimers. researchgate.netgoogle.co.jp Syntheses of various isothis compound isomers have been performed to determine their predominant conformations and C-16 configurations. researchgate.net These studies have been crucial in understanding the subtle structural differences between these closely related alkaloids. capes.gov.br The preparation and conformational analysis of Z- and E-isothis compound epimers have been instrumental in assigning their C-16 configurations. researchgate.netgoogle.co.jp

The N4-oxide derivatives of this compound have also been studied. For instance, 3β-sitsirikine N4-oxide was identified with a molecular formula of C21H26N2O4. nih.gov The analysis of its NMR data revealed downfield shifts for C-3, C-5, and C-21 compared to this compound, confirming the presence of the N-oxide group. nih.gov The study of E-isothis compound cis-Nb-oxides has also contributed to the understanding of the stereochemistry of these derivatives. clockss.org

Spectroscopic and Analytical Techniques in Structural Research

A variety of advanced spectroscopic and analytical techniques have been indispensable in the structural elucidation of this compound and its isomers. anu.edu.auchromatographyonline.com These methods provide detailed information about the molecular structure, connectivity, and stereochemistry. cas.czespublisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, has been a cornerstone in determining the structure of these complex molecules. researchgate.netcas.cz NOE difference spectroscopy, in particular, has been vital for determining the predominant conformations and configurations of isothis compound isomers. researchgate.netresearchgate.net

Mass spectrometry (MS) has been used to determine the molecular weight and elemental composition of these alkaloids. capes.gov.brchromatographyonline.com High-resolution mass spectrometry (HRESIMS) has been particularly useful in establishing the molecular formulas of derivatives like 3β-sitsirikine N4-oxide. nih.gov

Other spectroscopic methods such as Infrared (IR) spectroscopy, which detects functional groups, and Ultraviolet (UV) spectroscopy have also been employed in the characterization of these compounds. anu.edu.aunih.gov Hyphenated techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) offer powerful tools for separating and identifying complex molecules. numberanalytics.com

Table 1: Spectroscopic Data for this compound Derivatives

| Compound | Molecular Formula | Key NMR Shifts (δ in ppm) | Mass Spectrometry (m/z) |

|---|---|---|---|

| 3β-sitsirikine N4-oxide | C21H26N2O4 | C-3: 71.6, C-5: 69.4, C-21: 63.0 nih.gov | 371.1960 [M+H]+ nih.gov |

Table 2: Investigated Isomers and Derivatives of this compound

| Compound Name | Key Structural Feature | Reference |

|---|---|---|

| Dihydrothis compound | Reduced double bond compared to this compound | researchgate.netrsc.org |

| Isothis compound | Isomer of this compound | researchgate.netcapes.gov.br |

| Z-Isothis compound epimers | Geometric isomers with specific epimeric configurations | researchgate.netgoogle.co.jp |

| E-Isothis compound epimers | Geometric isomers with specific epimeric configurations | researchgate.netgoogle.co.jp |

| This compound N4-Oxide | Oxide at the N4 position | upenn.edunih.gov |

| Dihydrothis compound N-oxide | Oxide at the N4 position of dihydrothis compound | researchgate.net |

Biosynthetic Pathways of Sitsirikine

Overview of Monoterpene Indole (B1671886) Alkaloid Biosynthesis

The biosynthesis of monoterpene indole alkaloids is a highly branched and complex pathway. mountainscholar.org It begins with the convergence of two primary metabolic routes: the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which provides the monoterpene moiety. Tryptophan is converted to tryptamine (B22526), while the MEP pathway leads to the formation of the iridoid loganin, which is then transformed into secologanin (B1681713). pugetsound.edu The condensation of tryptamine and secologanin marks the entry point into the diverse world of MIAs. researchgate.netnih.gov From this central precursor, a cascade of enzymatic reactions, including cyclizations, oxidations, reductions, and rearrangements, generates the various classes of MIAs, such as the corynanthe, iboga, and aspidosperma types. mdpi.comresearchgate.net

Role of Strictosidine (B192452) as a Key Intermediate

Strictosidine is universally recognized as the central and last common biosynthetic intermediate for all known monoterpene indole alkaloids. pnas.orgresearchgate.net Its formation is a pivotal step, catalyzed by the enzyme strictosidine synthase, which facilitates a stereoselective Pictet-Spengler reaction between tryptamine and secologanin. researchgate.netnih.gov This reaction is highly specific, yielding only the (3S)-strictosidine diastereomer. nih.gov The remarkable stability and central role of strictosidine allow for its subsequent enzymatic conversion into a multitude of structurally diverse alkaloids. researchgate.netnih.gov Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase, yielding a highly reactive aglycone. researchgate.netmpg.de This aglycone is the substrate for a series of enzymatic transformations that lead to the different MIA skeletons. The divergence of the biosynthetic pathways to various alkaloid classes occurs after the formation of this crucial intermediate. nih.gov

Enzymatic Transformations in Sitsirikine Formation

The biosynthesis of this compound from strictosidine involves a series of specific enzymatic reactions that guide the molecular rearrangements necessary for its formation.

Strictosidine Synthase Activity and Specificity

Strictosidine synthase (STR) is the key enzyme that initiates the formation of all monoterpene indole alkaloids by catalyzing the condensation of tryptamine and secologanin. researchgate.net This enzyme exhibits high substrate specificity and stereoselectivity, ensuring the formation of (S)-strictosidine. nih.govmdpi.com The enzyme's low promiscuity for substrates is a significant factor in controlling the range of alkaloids produced naturally. nih.gov However, research has shown that the substrate specificity of STR can be altered through protein engineering, which opens up possibilities for producing novel, "unnatural" alkaloids. nih.govresearchgate.net The crystal structure of strictosidine synthase has been determined, providing insights into its mechanism and enabling the targeted design of mutations to broaden its substrate range. researchgate.net

Proposed Intermediates (e.g., 4,21-Dehydrocorynantheine Aldehyde)

Following the deglycosylation of strictosidine, the resulting aglycone is highly unstable and can exist in various isomeric forms. mpg.de One of the key proposed intermediates in the pathway leading to corynanthe-type alkaloids, including this compound, is 4,21-dehydrocorynantheine aldehyde. pugetsound.edunih.govthieme-connect.com This intermediate is formed from the strictosidine aglycone and serves as a branching point in the pathway. pugetsound.edunih.gov Enzyme preparations from Catharanthus roseus cell cultures have been shown to transform strictosidine into this compound and 16-iso-sitsirikine in the presence of a reducing agent, providing indirect evidence for the involvement of 4,21-dehydrocorynantheine aldehyde as an intermediate. thieme-connect.comcore.ac.ukcapes.gov.br Further enzymatic steps, including reductions and isomerizations, convert this aldehyde into the various heteroyohimbine type alkaloids. thieme-connect.com

Stereospecificity of Biosynthetic Reactions

The biosynthesis of this compound is characterized by a high degree of stereospecificity at multiple steps. The initial formation of strictosidine by strictosidine synthase is strictly stereoselective, producing only the 3S-enantiomer. nih.govmdpi.com Subsequent enzymatic reactions also proceed with high stereochemical control. For instance, the reduction of 19E-geissoschizine, an intermediate in the pathway, to 16R-isothis compound is catalyzed by a stereospecific reductase. pnas.org This enzymatic control ensures the formation of specific stereoisomers of the final alkaloid products. The total synthesis of this compound has been achieved through methods that emphasize stereoselective reactions, such as the Ireland-Claisen rearrangement, to construct the correct stereochemistry of the piperidine (B6355638) fragment, further highlighting the importance of stereocontrol in its formation. rsc.orgrsc.org

Metabolic Engineering Approaches for Alkaloid Production

The low abundance of many valuable monoterpene indole alkaloids in their natural plant sources has driven the development of metabolic engineering strategies to enhance their production. bohrium.comscitechnol.com These approaches aim to manipulate the biosynthetic pathways in either the native plant or in heterologous systems like yeast and bacteria. pnas.orgfrontiersin.org

Key strategies in metabolic engineering include:

Overexpression of key biosynthetic genes: Increasing the expression of rate-limiting enzymes in the pathway, such as strictosidine synthase, can lead to increased flux towards the desired alkaloids. frontiersin.org

Pathway reconstruction in microbial hosts: The entire multi-gene pathway for an alkaloid can be transferred to a microbial host like Saccharomyces cerevisiae (yeast), which can be fermented on a large scale. pnas.orgmdpi.com This has been successfully demonstrated for the de novo production of strictosidine in yeast. pnas.org

Engineering enzyme specificity: Modifying enzymes like strictosidine synthase to accept alternative substrates can lead to the production of novel, non-natural alkaloids with potentially new biological activities. nih.govresearchgate.netmit.edu

Pathway optimization: Identifying and overcoming bottlenecks in the biosynthetic pathway are crucial for maximizing product yield. This can involve balancing the expression of multiple genes and ensuring efficient transport of intermediates between cellular compartments. mdpi.comresearchgate.net

These metabolic engineering efforts hold significant promise for the sustainable and cost-effective production of this compound and other medicinally important alkaloids. researchgate.netjipb.net

Synthetic Methodologies and Total Synthesis of Sitsirikine

Early Synthetic Efforts and Methodological Challenges

The total synthesis of complex natural products like Sitsirikine is a formidable task, with primary challenges rooted in the precise control of stereochemistry. rijournals.comnih.gov The molecule's intricate three-dimensional architecture, featuring multiple stereocenters, requires highly selective chemical reactions to assemble correctly. nih.gov A principal difficulty in the synthesis of this compound and related monoterpene indole (B1671886) alkaloids is the stereoconvergent assembly of the core structure. rsc.org Achieving the desired relative and absolute configuration of the multiple chiral centers in the molecule has historically posed a considerable challenge for synthetic chemists. rijournals.comrsc.org

Advanced Total Synthesis Strategies for this compound and Derivatives

As the field of organic synthesis has matured, so have the strategies for constructing complex molecules like this compound. Advanced total synthesis is characterized by its efficiency, selectivity, and often, its ability to produce the target molecule in a specific enantiomeric form. Recent years have seen the development of elegant and concise routes to this compound. For instance, a collective total synthesis of 29 different indole alkaloids, including this compound, was recently reported by the Zhao group in a 17-step sequence. rsc.org Even more recently, a more concise, 13-step total synthesis of this compound and its derivative, Dihydrothis compound, has been achieved, highlighting the rapid progress in the field. rsc.orgosi.lv

Enantioselective synthesis, the preparation of a single enantiomer of a chiral molecule, is a hallmark of modern synthetic chemistry. nih.gov In the context of this compound, this is crucial as different stereoisomers can have vastly different biological activities.

A recent breakthrough in the enantioselective synthesis of this compound involves a fully stereo-divergent Ireland–Claisen rearrangement of achiral lactones. rsc.org This powerful strategy enables access to all four possible stereoisomers of a key 3,4-disubstituted piperidine (B6355638) building block. rsc.org By carefully selecting the reaction conditions, specifically the base used to promote the rearrangement, chemists can control the geometry of the intermediate enolate, which in turn dictates the stereochemistry of the final product. rsc.org This level of control allows for the targeted synthesis of the specific piperidine isomer required for the natural configuration of this compound, representing a significant advance in the field. rsc.org This catalyst-controlled approach is highly valuable as it makes the synthetic plan dependent on the catalyst's ability to enforce stereoselectivity rather than on the inherent properties of the substrate. nih.gov

The construction of this compound's complex scaffold relies on the strategic implementation of powerful chemical reactions. Two key transformations employed in a recent successful total synthesis are the Ireland-Claisen rearrangement and the Bischler-Napieralski cyclization. rsc.org

The Ireland-Claisen rearrangement is a osi.lvosi.lv-sigmatropic rearrangement that converts an allyl ester into a γ,δ-unsaturated carboxylic acid. rsc.org In the synthesis of this compound, this reaction was used stereoselectively to establish the crucial chiral centers in the piperidine core of the molecule. rsc.org The reaction proceeds by treating an allyl ester with a strong base to form an enolate, which is then trapped as a silyl (B83357) ketene (B1206846) acetal (B89532). This intermediate then rearranges to furnish the product. rsc.org The ability to control the E/Z geometry of the silyl ketene acetal intermediate allows for precise control over the stereochemical outcome. rsc.org

The Bischler-Napieralski cyclization is a classic method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃). osi.lv In a recent total synthesis of this compound, an oxidative version of this reaction was a key step. osi.lv This sequence was employed to construct the octahydroindoloquinolizine core of the alkaloid. The reaction involves an intramolecular electrophilic aromatic substitution, where the amide is activated and then cyclizes onto the electron-rich indole ring system to form the final tetracyclic core of the molecule. osi.lv

Synthesis of this compound Analogs and Structural Variants

The synthesis of analogs, or structural variants, of natural products is a vital component of medicinal chemistry, as it allows for the exploration of structure-activity relationships and the potential development of compounds with improved properties. researchgate.netnih.gov While numerous this compound-related alkaloids have been isolated from natural sources, including 26 known analogues of this compound N4-oxide, laboratory synthesis provides access to novel structures not found in nature. scispace.com

One powerful approach for generating analogs is through chemical synthesis, where specific parts of the this compound molecule can be altered. For example, general strategies such as nucleophilic substitution reactions can be used to replace specific functional groups on the core structure, leading to new derivatives. researchgate.net Synthetic efforts can be directed toward creating libraries of related compounds by modifying the key building blocks used in the total synthesis. mdpi.com

Another innovative approach is the use of biocatalysis and metabolic engineering. Researchers have successfully identified variants of the enzyme strictosidine (B192452) synthase (STS) that can accept tryptamine (B22526) analogs not processed by the wild-type enzyme. mit.edu This allows for the stereoselective synthesis of novel β-carboline analogs, which are precursors to a wide range of "unnatural" monoterpene indole alkaloids with structures related to this compound. mit.edu

Molecular and Cellular Biological Activities of Sitsirikine in Research Models

Antimicrobial Activity Studies in In Vitro Models

The antimicrobial properties of sitsirikine have been explored against a range of pathogenic microorganisms. Research indicates that this compound exhibits both antibacterial and antifungal activities. It has demonstrated efficacy against the Gram-positive bacterium Staphylococcus aureus and the fungus Candida albicans. scispace.com One study highlighted its activity with an inhibition zone of 18 mm and a Minimum Inhibitory Concentration (MIC) of 0.87 mM against Streptococcus viridans. scispace.com While activity against S. aureus and C. albicans has been noted, specific MIC values for these organisms in relation to pure this compound are not extensively detailed in the currently available literature. scispace.com

| Microorganism | Assay Type | Result | Reference |

| Streptococcus viridans | Minimum Inhibitory Concentration (MIC) | 0.87 mM | scispace.com |

| Staphylococcus aureus | General Activity | Active | scispace.com |

| Candida albicans | General Activity | Active | scispace.com |

This table is interactive. Users can sort and filter the data.

Investigations into Antitumor Effects at the Cellular Level

The potential of this compound as an antitumor agent has been investigated through its effects on cancer cell apoptosis and proliferation.

Apoptosis, or programmed cell death, is a key target for cancer therapeutics. frontiersin.orgmdpi.com Research into the direct apoptotic effects of this compound is limited. However, studies on closely related isomers and derivatives provide some context. For instance, 20-epi-sitsirikine, an isomer of this compound, was part of a study where other isolated compounds induced significant apoptosis in MCF-7, HepG2, and HeLa cancer cell lines. nih.govresearchgate.net Another study that included this compound among other alkaloids tested for cytotoxicity against five cancer cell lines found that none of the compounds exhibited significant cytotoxicity at a concentration of 40 μM, suggesting a limited direct role in inducing apoptosis at this concentration. researchgate.net The broader anticancer activity of alkaloids often involves the induction of apoptosis through various cellular mechanisms, including the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2. frontiersin.orgfrontiersin.org

The modulation of cellular proliferation is a critical aspect of anticancer activity. waocp.orgnih.gov Studies on this compound's direct impact on the proliferation of cancer cells are not widely available. Research on its isomers, such as (16R)-E-isothis compound, has indicated a weak cytotoxic effect on HCT-116, PC-3, and HepG2 cancer cell lines. researchgate.net Similarly, a study evaluating a collection of alkaloids, which included this compound, did not find significant antiproliferative activity at a concentration of 40 μM. researchgate.net In contrast, other monoterpenoid indole (B1671886) alkaloids have demonstrated potent cytotoxic effects, with a compound named razyamide (isolated alongside 20-epi-sitsirikine) showing IC₅₀ values of 5.1 µM against MCF-7 and HepG2 cells, and 3.1 µM against HeLa cells. nih.gov These findings suggest that while this compound itself may have limited direct antiproliferative effects, structural variations within the indole alkaloid class can lead to significant potency.

| Compound | Cell Line(s) | Activity / IC₅₀ Value | Reference |

| This compound | 5 Cancer Cell Lines | No significant cytotoxicity at 40 μM | researchgate.net |

| (16R)-E-isothis compound | HCT-116, PC-3, HepG2 | Weak cytotoxic effect | researchgate.net |

| 20-epi-sitsirikine | MCF-7, HepG2, HeLa | Tested in a panel; IC₅₀ values reported for co-isolates | nih.gov |

This table is interactive. Users can sort and filter the data.

Neurobiological Activity Mechanisms

This compound's effects on the nervous system have been explored, particularly concerning neural stem cells and the inhibition of key enzymes involved in neurodegeneration.

Neural stem cells (NSCs) are fundamental to brain development and repair. nih.govmdpi.com The influence of this compound on NSC growth and proliferation has been an area of recent investigation. A study focusing on indole alkaloids from Uncaria rhynchophylla isolated a derivative, 3β-sitsirikine N4-oxide. researcher.life In an NSC proliferation assay, several indole alkaloids, including this compound derivatives, were found to have unexpected inhibitory activities at a concentration of 10 μM. researcher.lifescience.gov This suggests that this compound and its related compounds may play a role in regulating the cell cycle of NSCs, potentially influencing the balance between stem cell maintenance and differentiation. researcher.life However, detailed mechanistic studies specifically on this compound's role in NSC fate determination are still emerging.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. drugs.comnih.gov this compound has been identified as a significant inhibitor of AChE. researchgate.netresearchgate.net A study evaluating alkaloids from Rauvolfia cambodiana demonstrated that this compound exhibits noteworthy acetylcholinesterase inhibitory effects in vitro. researchgate.netresearchgate.net The half-maximal inhibitory concentration (IC₅₀) for this compound was determined to be 65.5 ± 3.3 µM. researchgate.netresearchgate.net This finding positions this compound as a compound of interest for further research into potential neuroprotective agents.

| Compound | Enzyme | Activity / IC₅₀ Value | Reference(s) |

| This compound | Acetylcholinesterase (AChE) | 65.5 ± 3.3 µM | researchgate.netresearchgate.net |

This table is interactive. Users can sort and filter the data.

Effects on Neural Stem Cell Proliferation by this compound Derivatives

The proliferation of neural stem cells (NSCs) is a critical process for the development and maintenance of the central nervous system. numberanalytics.com Research into natural compounds that can influence NSC proliferation is a promising area for the development of therapies for neurological disorders. While studies on this compound itself in this context are limited, research has been conducted on its derivatives, particularly those isolated from Uncaria rhynchophylla.

In a study investigating the chemical constituents of U. rhynchophylla, a new indole alkaloid, 3β-sitsirikine N4-oxide, was isolated along with other known analogues. researchgate.net However, when these compounds were evaluated for their effects on neural stem cell proliferation, they did not show significant activity. scispace.comresearchgate.net Specifically, 3β-sitsirikine N4-oxide was among the compounds that did not promote NSC proliferation in the assays conducted. scispace.com

This finding suggests that while the broader class of indole alkaloids from U. rhynchophylla is of interest for neuroprotective effects, the specific derivative 3β-sitsirikine N4-oxide does not appear to directly stimulate the proliferation of neural stem cells under the studied conditions. Further research is needed to explore the potential of other this compound derivatives and to understand the structure-activity relationships that govern the modulation of NSC behavior.

Vasorelaxant Activity in Isolated Tissue Models

The investigation of the effects of natural compounds on vascular tone is crucial for identifying potential therapeutic agents for cardiovascular diseases. Isolated tissue bath systems are a fundamental tool in pharmacology for studying the contractile and relaxant responses of vascular tissues to various stimuli. scireq.comnih.gov This ex vivo method allows for the examination of a substance's direct effect on blood vessel segments, providing insights into its potential vasodilatory properties.

While direct and extensive studies on the vasorelaxant activity of this compound are not widely available, related alkaloids have demonstrated significant effects in this area. For instance, nauclefine, another indole alkaloid, has been shown to induce more than 90% relaxation in isolated rat aorta at a concentration of 10 μM. researchgate.net This highlights the potential of this class of compounds to act as potent vasorelaxants.

The general principle of using isolated tissue baths involves mounting a segment of a blood vessel, such as the aorta, in a chamber filled with a physiological salt solution and measuring changes in its tension in response to the application of a compound. scireq.comnih.gov This methodology has been instrumental in the discovery of important vasodilators. nih.gov Although specific data for this compound's vasorelaxant effects are not detailed in the available literature, the activity of similar alkaloids suggests that this is a plausible area for future investigation.

Anti-inflammatory Mechanisms in Cellular Systems (e.g., COX-2, IL-1β, TNF-α inhibition)

The inflammatory response is a complex biological process involving various cellular and molecular mediators. Key players in inflammation include cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). brieflands.comnih.gov Inhibition of these mediators is a common strategy for anti-inflammatory therapies. nih.gov

Research has shown that certain alkaloids possess anti-inflammatory properties by targeting these pathways. For example, rhynchophylline, an indole alkaloid structurally related to this compound, has demonstrated anti-inflammatory effects. researchgate.net Studies on various natural compounds have established that the inhibition of COX-2, IL-1β, and TNF-α is a significant mechanism of anti-inflammatory action. nih.govnih.gov For instance, compounds that suppress the production of IL-1β and TNF-α can effectively reduce the inflammatory cascade. nih.gov Similarly, the inhibition of COX-2 activity or its expression is a hallmark of many anti-inflammatory drugs. caldolor.comfrontiersin.org

While direct evidence detailing the inhibitory effects of this compound on COX-2, IL-1β, and TNF-α is not extensively documented, the known anti-inflammatory activities of related indole alkaloids suggest a potential for this compound to act through similar mechanisms. researchgate.net The general understanding is that the suppression of these pro-inflammatory molecules can lead to a reduction in inflammation. For example, the inhibition of TNF-α can, in turn, affect the expression of COX-2. brieflands.com

The table below summarizes the general role of these key inflammatory mediators.

| Mediator | Function in Inflammation |

| COX-2 | An inducible enzyme that catalyzes the synthesis of prostaglandins, which are key mediators of inflammation and pain. caldolor.com |

| IL-1β | A pro-inflammatory cytokine that plays a crucial role in initiating and amplifying the inflammatory response. nih.gov |

| TNF-α | A major cytokine involved in systemic inflammation and the acute phase reaction. It stimulates the production of other inflammatory mediators. brieflands.com |

Advanced Research Techniques in Sitsirikine Investigation

Chromatographic and Mass Spectrometric Techniques for Isolation and Identification (e.g., LC-MS)

The isolation and identification of sitsirikine from complex natural mixtures rely heavily on the combination of chromatographic separation and mass spectrometric detection. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in this process.

Isolation: Initial extraction from plant sources, such as Catharanthus roseus, yields a crude mixture of alkaloids. This extract undergoes various purification steps, often involving acid-base extraction to separate alkaloids from other plant constituents. pharmakonpress.gr Further separation is achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is frequently employed to separate individual alkaloids like this compound from its isomers, such as isothis compound (B207786), and other related compounds. mit.edumpg.de The choice of chromatographic conditions, including the stationary phase (e.g., C18 columns) and the mobile phase composition, is critical for achieving high-resolution separation. researchgate.netthermofisher.com

Identification: Mass spectrometry (MS) provides highly specific information for the identification of this compound. upenn.edu When coupled with LC, it allows for the analysis of individual components as they elute from the chromatography column. pharmakonpress.gr High-resolution mass spectrometry (HRAM) is particularly valuable as it provides highly accurate mass measurements of the molecular ion, which aids in determining the elemental composition. thermofisher.comsterlingpharmasolutions.com Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and generate a characteristic fragmentation pattern, which serves as a structural fingerprint for the compound. sterlingpharmasolutions.com This fragmentation data is crucial for distinguishing between isomers that have the same molecular weight. upenn.edu

A typical LC-MS workflow for this compound analysis involves:

Sample Preparation: Extraction and partial purification of alkaloids from the plant material. thermofisher.com

LC Separation: Injection of the extract onto an HPLC or UHPLC system for separation of individual compounds. thermofisher.com

Ionization: The separated compounds are ionized, commonly using electrospray ionization (ESI), before entering the mass spectrometer. thermofisher.com

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. thermofisher.com

Data Interpretation: The obtained mass spectra, including the molecular ion and fragmentation patterns, are compared with known standards or databases for definitive identification. thermofisher.comut.ee

Table 1: Key Mass Spectrometric Data for this compound and a Related Compound

| Compound | Molecular Ion [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) | Reference |

|---|---|---|---|

| This compound | 355.2020 | Not explicitly detailed in the provided context | mit.edumpg.de |

| Isothis compound | 355.2020 | Not explicitly detailed in the provided context | mpg.de |

Note: The high-resolution mass spectrometry data confirms the elemental composition of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of this compound. mit.eduduke.edu While MS provides information about molecular weight and fragmentation, NMR provides detailed insights into the carbon-hydrogen framework of the molecule. nih.gov

Structural Assignment: One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of each proton and carbon atom in the molecule, respectively. researchgate.net The chemical shifts, signal multiplicities (splitting patterns), and integration values from the ¹H NMR spectrum, along with the chemical shifts from the ¹³C NMR spectrum, allow for the initial assignment of the core structure. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different parts of the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. duke.edu

Through the combined analysis of these NMR experiments, the complete covalent structure and relative configuration of this compound can be definitively established. mit.edunih.gov

Conformational Analysis: NMR spectroscopy is also a powerful technique for studying the conformational dynamics of molecules in solution. auremn.org.br For flexible molecules like this compound, different conformations may exist in equilibrium. By analyzing NMR parameters such as coupling constants (J-values) and Nuclear Overhauser Effects (NOEs) at different temperatures, researchers can gain insights into the preferred conformations and the energy barriers between them. researchgate.netorganicchemistrydata.org Low-temperature NMR studies can sometimes "freeze out" individual conformers, allowing for their individual characterization. researchgate.net This information is critical for understanding how the three-dimensional shape of this compound might influence its biological activity. nih.gov

Enzymatic Assay Development for Biosynthetic Pathway Research

Understanding the biosynthesis of this compound requires the identification and characterization of the enzymes involved in its formation. The development of specific enzymatic assays is fundamental to this research. researchgate.net These assays allow researchers to measure the activity of a particular enzyme and to determine its substrate specificity and kinetic parameters. nih.gov

The biosynthesis of this compound is part of the larger monoterpenoid indole (B1671886) alkaloid pathway, which originates from the precursor strictosidine (B192452). mpg.de Research in this area involves the following steps:

Gene Identification: Candidate genes encoding for enzymes in the pathway are identified through transcriptomic analysis of the source organism, such as Catharanthus roseus. mpg.de

Heterologous Expression: The identified genes are expressed in a host organism, like E. coli or yeast, to produce the recombinant enzyme. mpg.de

Assay Development: An assay is designed to monitor the conversion of a substrate to a product by the recombinant enzyme. sigmaaldrich.com This often involves incubating the enzyme with its putative substrate and then analyzing the reaction mixture. researchgate.net

Product Analysis: Techniques like HPLC or LC-MS are used to separate and identify the product of the enzymatic reaction. mpg.denih.gov For example, when a specific dehydrogenase and a cytochrome P450 from C. roseus were assayed with strictosidine, the formation of products like (16R)-E-isothis compound was observed and characterized by LC-MS and NMR. mpg.de

The development of these assays can be complex, requiring optimization of conditions such as pH, temperature, and cofactor concentrations to ensure maximal enzyme activity and stability. researchgate.netsigmaaldrich.com Continuous enzyme assays, which monitor the reaction progress in real-time, are particularly valuable for detailed kinetic studies and for high-throughput screening of potential enzyme inhibitors. nih.govmdpi.com

Table 2: Example of an Enzymatic Reaction in the Biosynthesis of a this compound-Related Compound

| Enzyme System | Substrate | Product(s) | Analytical Method for Product Identification | Reference |

|---|

Cell-Based Assay Systems for Mechanistic Biological Activity Studies

Cell-based assays are essential tools for investigating the biological activity of this compound and elucidating its mechanism of action at a cellular level. bioanalysis-zone.comsigmaaldrich.com These assays provide a more physiologically relevant context compared to purely biochemical assays, allowing for the study of a compound's effects on complex cellular processes. researchgate.net

To study this compound, various cell-based assay systems can be employed, depending on the biological activity of interest. These can include:

Cytotoxicity Assays: To determine if this compound has an effect on cell viability, proliferation, or induces cell death (apoptosis). sartorius.comnjbio.com

Signaling Pathway Analysis: To investigate how this compound might modulate specific cell signaling pathways. sartorius.com This can involve measuring changes in protein phosphorylation or the expression of reporter genes.

Receptor Binding and Activation Assays: To determine if this compound interacts with specific cellular receptors. sartorius.com

Transporter Assays: To study if this compound is a substrate or inhibitor of cellular transport proteins. nih.gov

The general workflow for a cell-based assay involves treating cultured cells with this compound and then measuring a specific cellular response. mdpi.com Modern high-content screening (HCS) platforms can be utilized to gather multi-parametric data from these assays, providing a more comprehensive understanding of the compound's effects on cellular morphology and function. researchgate.net These systems often use fluorescence microscopy and automated image analysis. njbio.com

The insights gained from cell-based assays are crucial for understanding the potential therapeutic applications of this compound and for guiding further drug development efforts. researchgate.netbmglabtech.com They help to bridge the gap between the identification of a natural product and the understanding of its functional role in a biological system. nih.gov

Table 3: Common Types of Cell-Based Assays for Bioactivity Studies

| Assay Type | Purpose | Typical Readout | Reference |

|---|---|---|---|

| Cytotoxicity/Proliferation | Measures the effect on cell viability and growth. | Cell count, metabolic activity (e.g., MTT assay), apoptosis markers. | sartorius.comnjbio.com |

| Cell Signaling | Investigates modulation of specific intracellular pathways. | Protein phosphorylation (e.g., Western blot, ELISA), reporter gene expression. | sartorius.com |

| Receptor Interaction | Determines binding to or activation of cellular receptors. | Ligand binding assays, functional assays measuring downstream signaling. | sartorius.com |

Future Directions in Sitsirikine Chemical Biology Research

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthetic pathway of terpenoid indole (B1671886) alkaloids (TIAs) in Catharanthus roseus, the plant that produces Sitsirikine, is a complex and highly regulated network of enzymatic reactions. While significant progress has been made in elucidating the pathway leading to the precursors of this compound, several key enzymes and intermediate steps remain undiscovered. Future research will focus on identifying these missing links to provide a complete picture of this compound biosynthesis.

Key Research Thrusts:

Identification of Novel Enzymes: A primary objective is the discovery and characterization of the specific enzymes that catalyze the final steps in the formation of the this compound skeleton from its immediate precursors. This includes identifying the specific reductases, oxidases, and transferases responsible for the unique stereochemistry of this compound.

Pathway Elucidation in Different Cellular Compartments: The biosynthesis of TIAs is known to be compartmentalized within different organelles of the plant cell. Future studies will aim to precisely map the subcellular location of each step of the this compound pathway, from the initial precursors to the final product.

Regulatory Networks: Understanding the transcriptional regulation of the this compound biosynthetic pathway is crucial. Research will focus on identifying the transcription factors and other regulatory elements that control the expression of the biosynthetic genes, which could be manipulated to enhance this compound production.

| Research Area | Objective | Potential Impact |

| Enzyme Discovery | Identify and characterize the missing enzymes in the this compound biosynthetic pathway. | Complete understanding of the biosynthetic pathway, enabling metabolic engineering for increased production. |

| Subcellular Localization | Determine the precise location of each enzymatic step within the plant cell. | Optimization of metabolic flux and pathway efficiency. |

| Regulatory Mechanisms | Uncover the transcriptional and post-transcriptional regulation of this compound biosynthesis. | Development of strategies to upregulate this compound production in its native host. |

Development of Novel Stereoselective Synthetic Methodologies

The total synthesis of this compound is a formidable challenge due to its complex polycyclic structure and multiple stereocenters. While several synthetic routes have been developed, the pursuit of more efficient and stereoselective methods remains a key area of research. nih.govnih.gov

Future Directions in Synthesis:

Asymmetric Catalysis: The development of novel chiral catalysts and asymmetric reactions will be instrumental in controlling the stereochemistry of key intermediates, leading to higher yields and enantiomeric purity of the final product.

Flow Chemistry: The application of continuous flow chemistry can offer advantages in terms of reaction control, scalability, and safety, potentially leading to more efficient and sustainable synthetic processes for this compound and its analogs.

Identification and Characterization of New Molecular Targets in Non-Clinical Models

While this compound is known to interact with tubulin and disrupt microtubule dynamics, its full spectrum of molecular targets and mechanisms of action are not yet fully understood. Identifying new molecular targets is crucial for understanding its broader biological effects and potential therapeutic applications beyond its anti-cancer properties. nih.gov

Approaches for Target Identification:

Affinity-Based Proteomics: The use of this compound-based affinity probes coupled with mass spectrometry can identify proteins that directly interact with the compound in complex biological samples.

Chemical Genetics: Screening for mutations that confer resistance or sensitivity to this compound in model organisms can help to identify genes and proteins that are part of its mechanism of action.

Computational Modeling: In silico docking and molecular dynamics simulations can predict potential binding partners for this compound, which can then be validated experimentally.

| Methodology | Description | Potential Discoveries |

| Affinity-Based Proteomics | Using this compound-based probes to pull down interacting proteins from cell lysates for identification by mass spectrometry. | Novel protein targets and pathways affected by this compound. |

| Chemical Genetics | Identifying genetic mutations that alter sensitivity to this compound to pinpoint key cellular components in its mechanism of action. | New genes and signaling pathways involved in the cellular response to this compound. |

| Computational Modeling | Predicting potential protein targets of this compound through computer simulations of molecular interactions. | Hypothesis generation for experimental validation of new targets. |

Design and Synthesis of Structurally Diversified Analogs for Mechanistic Probes

The synthesis of this compound analogs with modified structures is a powerful tool for probing its mechanism of action and for developing new therapeutic agents with improved properties. researchgate.netnih.gov By systematically altering different parts of the this compound molecule, researchers can investigate the structure-activity relationship (SAR) and identify the key functional groups responsible for its biological activity. nih.govmdpi.com

Strategies for Analog Design:

Photoaffinity Probes: Incorporating photoreactive groups, such as diazirines, into the this compound scaffold allows for the covalent labeling of its molecular targets upon UV irradiation, facilitating their identification. bldpharm.comnih.govresearchgate.net

Clickable Probes: The introduction of "clickable" functional groups, such as alkynes or azides, enables the attachment of fluorescent tags or biotin (B1667282) for visualization and affinity purification of this compound-protein complexes.

Fluorinated Analogs: The strategic incorporation of fluorine atoms can alter the pharmacokinetic and pharmacodynamic properties of this compound, potentially leading to analogs with improved metabolic stability and bioavailability.

Integration of Omics Technologies for Pathway Elucidation

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of complex biological systems. nih.gov Integrating these multi-omics datasets provides a powerful approach to unravel the intricate details of the this compound biosynthetic pathway in C. roseus. semanticscholar.orgnih.govresearchhub.comnih.govresearchgate.net

Synergistic Omics Approaches:

Transcriptomics: RNA sequencing (RNA-seq) can identify all the genes that are expressed in this compound-producing tissues, providing a comprehensive list of candidate genes involved in its biosynthesis. semanticscholar.org

Proteomics: Mass spectrometry-based proteomics can identify the proteins that are present in these tissues, confirming the expression of the biosynthetic enzymes at the protein level.

Metabolomics: The analysis of the complete set of metabolites in a biological sample can identify the intermediates of the this compound pathway and provide insights into the metabolic flux.

Integrated Analysis: By combining these datasets, researchers can build comprehensive models of the this compound biosynthetic pathway and identify key regulatory points. mdpi.comnih.govresearchgate.net

Sustainable Production Strategies via Biotechnological Approaches

The production of this compound from its natural source, C. roseus, is often limited by low yields and variability. Biotechnological approaches offer a promising alternative for the sustainable and scalable production of this valuable compound. nih.gov

Emerging Biotechnological Platforms:

Metabolic Engineering of C. roseus : The genetic modification of C. roseus to overexpress key biosynthetic genes or to downregulate competing pathways can significantly increase the yield of this compound.

Heterologous Production in Microbial Hosts: The transfer of the entire this compound biosynthetic pathway into a microbial host, such as Saccharomyces cerevisiae (yeast), offers the potential for large-scale fermentation-based production. researchgate.net

Plant Cell and Tissue Culture: The cultivation of C. roseus cells or tissues in bioreactors provides a controlled environment for the production of this compound, independent of geographical and climatic constraints.

| Production Strategy | Advantages | Challenges |

| Metabolic Engineering of C. roseus | Production in the native host, potentially preserving complex post-translational modifications. | Complex genetics of the plant, long transformation times. |

| Microbial Fermentation | Rapid growth, scalable production, well-established fermentation technology. | Functional expression of complex plant enzymes, optimization of metabolic flux. |

| Plant Cell Culture | Controlled production environment, potential for high yields. | Slow growth rates, genetic instability of cell lines. |

Mechanistic Insights into Broader Biological Activities at the Subcellular Level

Beyond its well-established role as a microtubule-destabilizing agent, this compound likely exerts a range of other biological effects at the subcellular level. Future research will aim to unravel these broader mechanisms to gain a more complete understanding of its cellular pharmacology.

Areas for Deeper Mechanistic Investigation:

Impact on Cellular Organelles: Investigating the effects of this compound on the function and integrity of other organelles, such as the mitochondria, endoplasmic reticulum, and Golgi apparatus.

Modulation of Signaling Pathways: Exploring how this compound treatment alters key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.

Off-Target Effects: Identifying and characterizing any "off-target" interactions of this compound, which could contribute to both its therapeutic efficacy and potential side effects.

By pursuing these future directions, the scientific community will be better positioned to unlock the full therapeutic potential of this compound and to develop novel, more effective drugs for a range of diseases.

Q & A

Q. What validated methods are recommended for isolating Sitsirikine from natural sources?

Isolation typically involves sequential extraction (e.g., ethanol or methanol maceration), followed by chromatographic techniques like column chromatography using silica gel or Sephadex LH-20. Final purification can be achieved via preparative HPLC with UV detection (λ = 254–280 nm). Validate purity using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Standard protocols include:

Q. How can researchers design preliminary bioactivity screens for this compound?

Use tiered screening:

- In vitro assays : Antimicrobial (MIC against Gram+/Gram– bacteria), cytotoxicity (MTT assay on cancer cell lines), and enzyme inhibition (e.g., acetylcholinesterase for neuroactivity).

- Positive controls : Include standard drugs (e.g., doxorubicin for cytotoxicity) to validate assay conditions.

- Dose-response curves : Test concentrations from 1–100 µM to establish IC₅₀ values .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across studies?

- Meta-analysis : Compare studies using PRISMA guidelines, focusing on variables like solvent (DMSO vs. aqueous), cell line origins, or assay protocols (e.g., incubation time).

- Dosage standardization : Re-test conflicting results under harmonized conditions (e.g., 24-hour exposure, 10% FBS media).

- Mechanistic follow-up : Use RNA-seq or proteomics to identify upstream/downstream targets and contextualize disparate findings .

Q. How can researchers optimize in vivo pharmacokinetic studies for this compound?

- Animal models : Use Sprague-Dawley rats (n ≥ 6) for bioavailability studies. Administer via oral gavage (10 mg/kg) and intravenous injection (2 mg/kg) to calculate absolute bioavailability.

- Analytical validation : Quantify plasma concentrations using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.

- Tissue distribution : Sacrifice cohorts at 0.5, 2, 6, and 24 hours post-dose; homogenize organs for extraction and analysis .

Q. What statistical frameworks are robust for analyzing this compound’s dose-response synergies in combination therapies?

Apply the Chou-Talalay method (CompuSyn software) to calculate combination indices (CI < 1 = synergy). Validate with:

How to formulate a research question investigating this compound’s structure-activity relationship (SAR)?

Use the PICO framework :

- Population : this compound derivatives (e.g., acylated analogs).

- Intervention : Structural modifications (e.g., hydroxyl group methylation).

- Comparison : Parent compound’s bioactivity (e.g., IC₅₀ in cytotoxicity).

- Outcome : Enhanced potency or selectivity. Refine using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Methodological Guidance

Q. What protocols ensure reproducibility in this compound synthesis?

- Detailed SOPs : Document reaction conditions (temperature, solvent purity, catalyst loading) and purification steps (Rf values, solvent systems).

- Batch records : Track yields, spectral data, and storage conditions (−20°C under argon).

- Collaborative validation : Share samples with independent labs for NMR/HRMS cross-verification .

Q. How to design a rigorous literature review on this compound’s pharmacological potential?

- Database search : Use PubMed, SciFinder, and Web of Science with keywords (e.g., “this compound AND alkaloid AND bioactivity”).

- Inclusion criteria : Prioritize peer-reviewed studies (2000–2025) with full experimental details.

- Gap analysis : Tabulate understudied areas (e.g., neuroprotective effects) to justify novel hypotheses .

Q. What ethical considerations apply to this compound research involving animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.